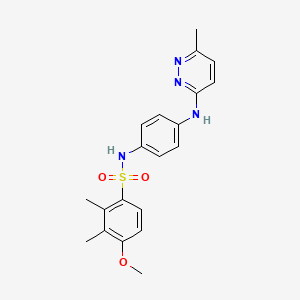

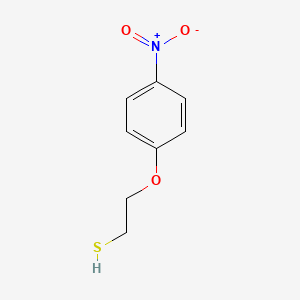

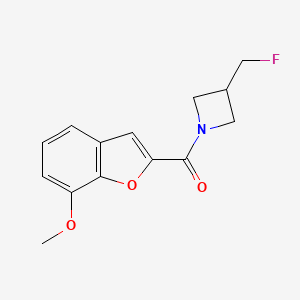

2-(4-Nitrophenoxy)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Nitrophenoxy)ethanethiol” is a chemical compound that has been mentioned in the context of chemical research . It has been used in the formation of a dendrimer, where it was covalently bound to the dendrimer . The molecular weight of “2-(4-Nitrophenoxy)ethanethiol” is approximately 198 g/mol .

Scientific Research Applications

Kinetics of Aromatic Nucleophilic Substitution

- Micellar Catalysis in Nitronaphthalimides: 2-(4-Nitrophenoxy)ethanethiol derivatives exhibit significant interactions in micellar systems, impacting the kinetics of aromatic nucleophilic substitutions in nitronaphthalimides, which are used in staining cells and photodynamic therapy. The substitution products are typically fluorescent, with micelles greatly accelerating the reaction rates (Triboni et al., 2003).

Agricultural Applications

- Growth Acceleration in Rice: Derivatives of 2-(4-Nitrophenoxy)ethanethiol have been synthesized and applied in rice planting, demonstrating an ability to accelerate growth and increase output. This suggests potential agricultural applications of these compounds (Rui, 2002).

Organic Synthesis and Separation

- Synthesis of Organic Intermediates: The compound and its related derivatives play a role as intermediates in organic synthesis processes, such as in the preparation of 1-bromo-2-(p-nitrophenoxy)ethane. Studies have explored the solubility properties of these compounds for effective separation and purification (Liu Qiao-yun, 2004).

Photochemistry and Photophysics

- Photocleavage and Photodynamic Behavior: The dynamic behavior of photoexcited nitrophenyl alkyl ethers, which include 2-(4-Nitrophenoxy)ethanethiol derivatives, has been studied. These compounds demonstrate unique photocleavage properties under specific conditions, relevant for photodynamic and photochemical research (González-Blanco et al., 1997).

Isotope Enrichment and Radiopharmaceuticals

- Enrichment of N-methyl-2-(4-nitrophenoxy)ethanamine: This compound has been used in the preparation of isotopically enriched derivatives for potential applications in radiopharmaceuticals and tracer studies (Yilmaz & Shine, 1988).

Environmental Impact and Degradability

- Toxicity in Anaerobic Systems: Studies on the toxicity and degradability of nitrophenols, including derivatives of 2-(4-Nitrophenoxy)ethanethiol, in anaerobic systems have provided insights into environmental impacts and potential biodegradation pathways (Uberoi & Bhattacharya, 1997).

Spectroscopic and Chemical Characterization

- Metal Complexes with 1,2-Bis(m-aminophenoxy)ethane: Derivatives of 2-(4-Nitrophenoxy)ethanethiol have been used in the preparation of metal complexes, which are characterized using various spectroscopic techniques. These studies contribute to a better understanding of the chemical and physical properties of such compounds (Temel et al., 2007).

Oxidation and Antioxidant Studies

- Antioxidant Activity in Wines: Ethanethiol derivatives, including 2-(4-Nitrophenoxy)ethanethiol, have been studied for their redox behavior and influence on the antioxidant activity in wines. This research provides insights into the role of these compounds in food chemistry and preservation (Dias et al., 2013).

Catalysis and Chemical Transformations

- Catalytic Hydrogenation Processes: The compound has been used in catalytic hydrogenation processes, demonstrating its potential as a versatile reagent in various chemical transformations (Chen Hong-bo, 2011).

properties

IUPAC Name |

2-(4-nitrophenoxy)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c10-9(11)7-1-3-8(4-2-7)12-5-6-13/h1-4,13H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZWPAIFMPOCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenoxy)ethane-1-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

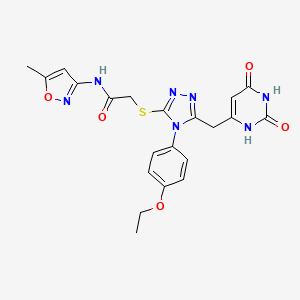

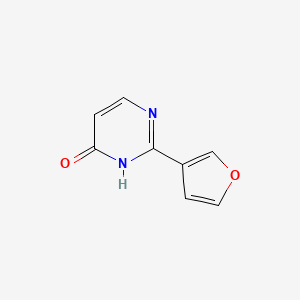

![(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2693372.png)

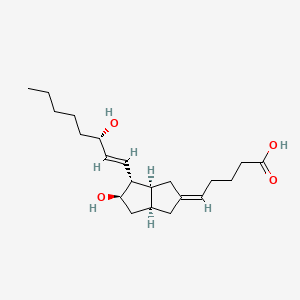

![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide](/img/structure/B2693379.png)

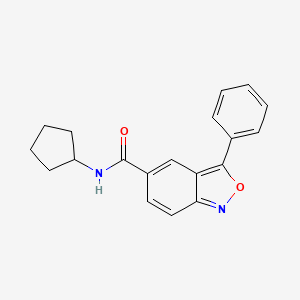

![N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2693382.png)

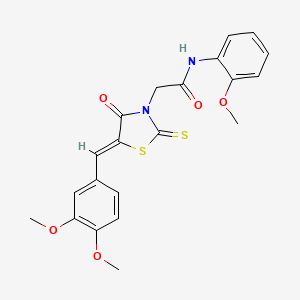

![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2693383.png)

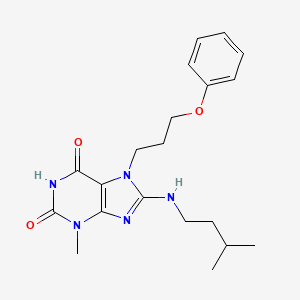

![6-methyl-3-propyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2693384.png)